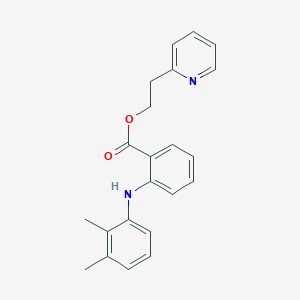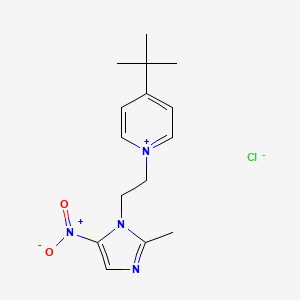![molecular formula C8H17NO2Si B14337112 Methyl 3-[(trimethylsilyl)amino]but-2-enoate CAS No. 105734-81-4](/img/no-structure.png)
Methyl 3-[(trimethylsilyl)amino]but-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-[(trimethylsilyl)amino]but-2-enoate is an organic compound that features a trimethylsilyl group attached to an amino group, which is further connected to a but-2-enoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(trimethylsilyl)amino]but-2-enoate typically involves the reaction of a suitable precursor with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an S_N2-like mechanism where the alcohol attacks the silicon atom, forming a trialkylsilyl ether .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-[(trimethylsilyl)amino]but-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions often use reagents like halogens or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Methyl 3-[(trimethylsilyl)amino]but-2-enoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: The compound is used in the production of various industrial chemicals and materials
Mécanisme D'action
The mechanism of action of Methyl 3-[(trimethylsilyl)amino]but-2-enoate involves its interaction with specific molecular targets. The trimethylsilyl group can protect the amino group during reactions, allowing for selective transformations. The compound’s reactivity is influenced by the electronic and steric effects of the trimethylsilyl group .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-aminobut-2-enoate: Similar structure but lacks the trimethylsilyl group.
Trimethylsilyl-protected amino acids: These compounds also feature trimethylsilyl groups for protection during synthesis.
Uniqueness
Methyl 3-[(trimethylsilyl)amino]but-2-enoate is unique due to the presence of the trimethylsilyl group, which provides steric protection and influences the compound’s reactivity. This makes it particularly useful in selective organic transformations and synthesis .
Propriétés
| 105734-81-4 | |
Formule moléculaire |
C8H17NO2Si |
Poids moléculaire |
187.31 g/mol |
Nom IUPAC |
methyl 3-(trimethylsilylamino)but-2-enoate |
InChI |
InChI=1S/C8H17NO2Si/c1-7(6-8(10)11-2)9-12(3,4)5/h6,9H,1-5H3 |
Clé InChI |
VNUFKJJKCMRMNK-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC(=O)OC)N[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,5-Dimethoxyphenyl)-4-[(2-hexyldecanoyl)amino]benzamide](/img/structure/B14337039.png)
![2-Fluoro-4-{[4-(5-heptylpyrimidin-2-YL)phenyl]methoxy}benzonitrile](/img/structure/B14337046.png)
![2-Amino-6-{2-[5-(ethanesulfonyl)-2-hydroxy-3-nitrophenyl]hydrazinylidene}pyridin-3(6H)-one](/img/structure/B14337061.png)


![N-[(Diethylcarbamothioyl)sulfanyl]-4-methoxybenzamide](/img/structure/B14337084.png)

